molecular formula C13H7BrCl2O B8818767 Ethyl 3-bromoindole-1-carboxylate CAS No. 1375064-59-7

Ethyl 3-bromoindole-1-carboxylate

Cat. No.: B8818767
CAS No.: 1375064-59-7
M. Wt: 330.0 g/mol
InChI Key: DAEJGWZRHUCBFS-UHFFFAOYSA-N
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Description

Ethyl 3-bromoindole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromoindole-1-carboxylate typically involves the bromination of indole derivatives. One common method is the bromination of ethyl indole-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromoindole-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex indole derivatives.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Biological Studies: It is employed in the study of indole-based biological pathways and mechanisms.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-bromoindole-1-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloroindole-1-carboxylate
  • Ethyl 3-iodoindole-1-carboxylate
  • Ethyl 3-fluoroindole-1-carboxylate

Uniqueness

Ethyl 3-bromoindole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

CAS No.

1375064-59-7

Molecular Formula

C13H7BrCl2O

Molecular Weight

330.0 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H7BrCl2O/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H

InChI Key

DAEJGWZRHUCBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)Cl)Cl

Origin of Product

United States

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